molecular formula C21H19N5OS B2559733 N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide CAS No. 872994-26-8

N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide

Cat. No.: B2559733
CAS No.: 872994-26-8
M. Wt: 389.48
InChI Key: AOPZMXZGTZUWDU-UHFFFAOYSA-N
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Description

N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a benzylsulfanyl group attached to a triazolopyridazine core, which is further linked to an ethylbenzamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Mechanism of Action

Preparation Methods

The synthesis of N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the cyclization of appropriate hydrazine derivatives with ortho esters to form the triazolopyridazine coreThe final step involves the coupling of the triazolopyridazine intermediate with ethylbenzamide under suitable reaction conditions .

Chemical Reactions Analysis

N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the benzylsulfanyl group.

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in preclinical studies as an anticancer, antimicrobial, and anti-inflammatory agent.

    Pharmacology: Researchers are investigating the compound’s interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Chemical Biology: The compound is used as a tool to study biological processes and pathways, particularly those involving triazolopyridazine derivatives.

    Industrial Applications:

Comparison with Similar Compounds

N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide can be compared with other triazolopyridazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c27-21(17-9-5-2-6-10-17)22-14-13-19-24-23-18-11-12-20(25-26(18)19)28-15-16-7-3-1-4-8-16/h1-12H,13-15H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPZMXZGTZUWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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